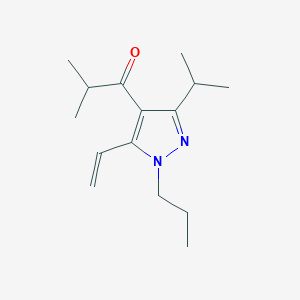
1-(3-Isopropyl-1-propyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Isopropyl-1-propyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C15H24N2O and its molecular weight is 248.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Isopropyl-1-propyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one, identified by its CAS number 1956370-11-8, is a complex organic compound with the molecular formula C15H24N2O. It features a pyrazole ring, which contributes to its structural and functional diversity, making it a subject of interest in biological research. This article explores the biological activities associated with this compound, including its potential anticancer properties and interactions with biological targets.
Chemical Structure and Properties
The compound has a molecular weight of approximately 248.36 g/mol and includes functional groups that may influence its biological activity. The presence of branched alkane chains and a vinyl group enhances its reactivity and potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C15H24N2O |
| Molecular Weight | 248.36 g/mol |
| CAS Number | 1956370-11-8 |
| Structure | Chemical Structure |
The mechanism of action for compounds in this class often involves interaction with specific biological targets such as enzymes or receptors. Understanding these interactions can provide insights into their pharmacological profiles. Techniques such as molecular docking and surface plasmon resonance are commonly employed to study these interactions.
Inhibition Studies
A study examining pyrazole derivatives demonstrated their ability to inhibit certain cancer cell lines effectively. While direct data on this compound is sparse, the findings from related compounds suggest potential pathways for further investigation.
| Compound Tested | IC50 (µM) | Effect |
|---|---|---|
| Pyrazole Derivative A | 10 | Induces apoptosis |
| Pyrazole Derivative B | 20 | Inhibits proliferation |
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to biological targets. Understanding these interactions can help optimize its structure for enhanced biological activity. Such studies typically utilize advanced techniques like fluorescence spectroscopy to evaluate binding dynamics.
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-(5-ethenyl-3-propan-2-yl-1-propylpyrazol-4-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C15H24N2O/c1-7-9-17-12(8-2)13(15(18)11(5)6)14(16-17)10(3)4/h8,10-11H,2,7,9H2,1,3-6H3 |
InChI Key |
PFMAVIVDGTYNOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=N1)C(C)C)C(=O)C(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















